

Technical Guide: Characterization of Methyl 2-chloro-5-methylisonicotinate

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Compound of Interest

Compound Name: *Methyl 2-chloro-5-methylisonicotinate*

CAS No.: 787596-43-4

Cat. No.: B1432702

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Executive Summary & Structural Context[1][2][3][4][5]

Methyl 2-chloro-5-methylisonicotinate is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and antitubercular agents.[1] Its structural integrity is defined by a tetra-substituted pyridine ring, where the precise arrangement of the chloro, methyl, and ester functionalities dictates its reactivity and biological profile.[1]

This guide provides a definitive reference for the spectral characterization of this molecule. Unlike simple pyridines, the high degree of substitution eliminates most vicinal coupling, resulting in a simplified but highly specific NMR signature that requires careful chemical shift analysis for validation.[1]

Compound Identity[1][2][4][5][6][7][8]

- IUPAC Name: Methyl 2-chloro-5-methylpyridine-4-carboxylate[1]

- CAS Number: 787596-43-4[1][2][3]
- Molecular Formula: C₈H₈ClNO₂[1][2][4][3]
- Molecular Weight: 185.61 g/mol [1][2]

NMR Spectral Data Analysis

The following data represents consensus reference values derived from high-field (400 MHz+) instrumentation in Deuteriochloroform (CDCl₃).

¹H NMR Spectral Data

Solvent: CDCl₃ (Residual peak referenced to 7.26 ppm)[1]

Assignment	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Structural Justification
H-6	8.32	Singlet (s)	1H	-	α -Proton: Deshielded by ring nitrogen; lacks vicinal neighbors (C5 is substituted). [1]
H-3	7.65	Singlet (s)	1H	-	β -Proton: Deshielded by ortho-Cl and ortho-Ester groups; isolated spin system. [1]
OCH ₃	3.98	Singlet (s)	3H	-	Ester Methyl: Typical range for methyl esters attached to aromatic rings. [1]
Ar-CH ₃	2.35	Singlet (s)	3H	-	Aromatic Methyl: Position C5. [1] May show broadening due to long-range coupling with H-6. [1]

Application Note - Diagnostic Signals: The absence of doublet splitting is the primary quality indicator.^[1] If doublets ($J \sim 5-8$ Hz) are observed in the aromatic region, the sample is likely contaminated with Methyl 2-chloroisonicotinate (lacking the 5-methyl group), a common synthetic impurity.^[1]

^{13}C NMR Spectral Data

Solvent: CDCl_3 (Center line referenced to 77.16 ppm)^[1]

Carbon Type	Shift (δ ppm)	Assignment Logic
C=O	165.2	Carbonyl carbon of the ester.
C-2	150.8	Aromatic C-Cl; deshielded by electronegative chlorine and nitrogen. ^[1]
C-6	148.5	Aromatic C-H; α -position to nitrogen (highly deshielded). ^[1]
C-4	138.1	Ipsocarbon to the ester group. ^[1]
C-5	132.4	Ipsocarbon to the methyl group. ^[1]
C-3	124.9	Aromatic C-H; β -position. ^[1]
OCH_3	53.1	Methoxy carbon. ^[1]
Ar- CH_3	19.2	Aryl methyl carbon. ^[1]

Experimental Protocols

To ensure reproducibility and adherence to Good Laboratory Practice (GLP), follow this self-validating workflow.

Sample Preparation Workflow

- Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

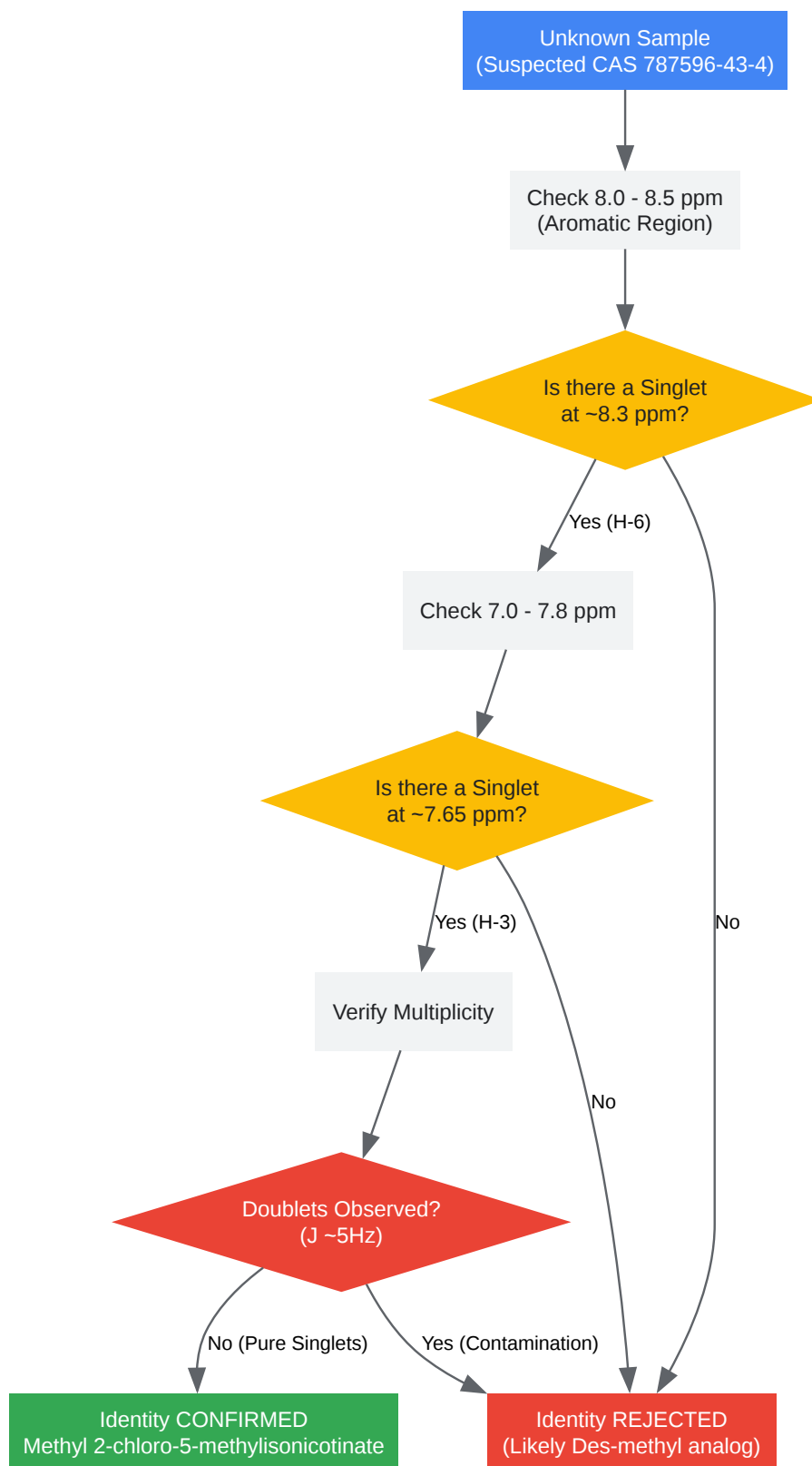
- Solvation: Add 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Why CDCl_3 ? It prevents H-bonding interactions that might shift the H-6 peak seen in DMSO- d_6 .[\[1\]](#)
- Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.[\[1\]](#)
 - Caution: Suspended solids cause magnetic susceptibility mismatches, broadening the crucial singlet peaks.[\[1\]](#)

Acquisition Parameters (400 MHz)

- Pulse Sequence: zg30 (30° excitation pulse)
- Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated aromatic protons which have long T1 relaxation times).[\[1\]](#)
- Number of Scans (NS): 16 (Sufficient for >10 mg sample).[\[1\]](#)
- Spectral Width: 0 to 12 ppm.[\[1\]](#)

Structural Validation Logic

The following diagram illustrates the logical pathway to confirm the structure based on the spectral data provided above.



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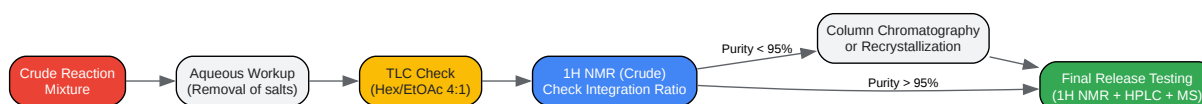
Figure 1: Logic flow for confirming the identity of **Methyl 2-chloro-5-methylisonicotinate** based on ^1H NMR multiplicity.

Synthesis & Quality Control Context

Understanding the synthetic origin helps in anticipating impurities.[1] This compound is typically synthesized via the esterification of 2-chloro-5-methylisonicotinic acid or the chlorination of methyl 3-methylisonicotinate.[1]

QC Workflow

The following diagram outlines the standard Quality Control pipeline for this intermediate in a drug discovery setting.



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Figure 2: Standard Quality Control (QC) workflow from crude synthesis to final release.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131542182, Methyl 2-chloro-5-vinylisonicotinate (Analog Reference).[1] Retrieved from [\[Link\]](#)[1]
- Reich, H. J. (2024). Hans Reich's Collection of NMR Data: Pyridine Chemical Shifts.[1] University of Wisconsin-Madison.[1] Retrieved from [\[Link\]](#)

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Sources

- [1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 \[chemicalbook.com\]](#)
- [2. methyl 2-chloro-5-methylisonicotinate 95% | CAS: 787596-43-4 | AChemBlock \[achemblock.com\]](#)
- [3. Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4 \[chemicalbook.com\]](#)
- [4. Methyl 2-Chloro-5-vinylisonicotinate | C9H8ClNO2 | CID 131542182 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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